molecular formula C₁₄H₂₆O₄ B1139931 12-Ethoxy-12-oxododecanoic acid CAS No. 66003-63-2

12-Ethoxy-12-oxododecanoic acid

Cat. No.: B1139931
CAS No.: 66003-63-2
M. Wt: 258.35
InChI Key:
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Description

12-Ethoxy-12-oxododecanoic acid: is an organic compound with the molecular formula C14H26O4 It is a derivative of dodecanoic acid, featuring an ethoxy group and a keto group at the 12th carbon position

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic processes.

Industry:

    Polymer Production: Utilized in the production of specialized polymers and resins.

    Coatings and Adhesives: Employed in the formulation of coatings and adhesives due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification and Oxidation: One common method involves the esterification of dodecanedioic acid with ethanol to form the ethyl ester, followed by oxidation to introduce the keto group at the 12th position.

    Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the controlled oxidation of dodecanedioic acid derivatives under specific conditions, such as using oxidizing agents like potassium permanganate or chromium trioxide.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 12-Ethoxy-12-oxododecanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Compounds with different functional groups replacing the ethoxy group.

Mechanism of Action

The mechanism by which 12-Ethoxy-12-oxododecanoic acid exerts its effects involves interactions with various molecular targets. The keto and ethoxy groups allow it to participate in a range of chemical reactions, influencing metabolic pathways and enzyme activities. Its ability to undergo oxidation and reduction makes it a versatile compound in biochemical processes.

Comparison with Similar Compounds

    Dodecanedioic Acid: Lacks the ethoxy and keto groups, making it less reactive in certain chemical reactions.

    12-Hydroxy-12-oxododecanoic Acid: Similar structure but with a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.

    12-Methoxy-12-oxododecanoic Acid: Features a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness: 12-Ethoxy-12-oxododecanoic acid is unique due to the presence of both an ethoxy group and a keto group at the 12th carbon position. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

12-ethoxy-12-oxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOPNKODAZUCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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